molecular formula C12H8BrN3OS3 B13142187 4-Thiazolidinone,5-[(7-bromo-2,1,3-benzothiadiazol-4-yl)methylene]-3-ethyl-2-thioxo-,(5E)-

4-Thiazolidinone,5-[(7-bromo-2,1,3-benzothiadiazol-4-yl)methylene]-3-ethyl-2-thioxo-,(5E)-

Cat. No.: B13142187
M. Wt: 386.3 g/mol
InChI Key: LCJUZMGEZFRMQJ-VMPITWQZSA-N
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Description

4-Thiazolidinone,5-[(7-bromo-2,1,3-benzothiadiazol-4-yl)methylene]-3-ethyl-2-thioxo-,(5E)- is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone,5-[(7-bromo-2,1,3-benzothiadiazol-4-yl)methylene]-3-ethyl-2-thioxo-,(5E)- typically involves the reaction of 4,7-dibromobenzo[d][1,2,3]thiadiazole with appropriate thiazolidinone derivatives. The reaction conditions often include the use of nucleophilic substitution reactions, where the bromine atoms are replaced by thiazolidinone groups . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinone,5-[(7-bromo-2,1,3-benzothiadiazol-4-yl)methylene]-3-ethyl-2-thioxo-,(5E)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidinone derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Thiazolidinone,5-[(7-bromo-2,1,3-benzothiadiazol-4-yl)methylene]-3-ethyl-2-thioxo-,(5E)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Thiazolidinone,5-[(7-bromo-2,1,3-benzothiadiazol-4-yl)methylene]-3-ethyl-2-thioxo-,(5E)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Thiazolidinone,5-[(7-bromo-2,1,3-benzothiadiazol-4-yl)methylene]-3-ethyl-2-thioxo-,(5E)- is unique due to its specific combination of thiazolidinone and bromobenzothiadiazole moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H8BrN3OS3

Molecular Weight

386.3 g/mol

IUPAC Name

(5E)-5-[(4-bromo-2,1,3-benzothiadiazol-7-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H8BrN3OS3/c1-2-16-11(17)8(19-12(16)18)5-6-3-4-7(13)10-9(6)14-20-15-10/h3-5H,2H2,1H3/b8-5+

InChI Key

LCJUZMGEZFRMQJ-VMPITWQZSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=C(C3=NSN=C23)Br)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C3=NSN=C23)Br)SC1=S

Origin of Product

United States

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